1-Methoxy-2-methylpent-1-en-3-one
Overview
Description
“1-Methoxy-2-methylpent-1-en-3-one” is a chemical compound with the linear formula CH3OCH=C(CH3)COCH2CH3 . It has a molecular weight of 128.17 .
Physical and Chemical Properties Analysis
“this compound” has a boiling point of 62 °C/6 mmHg . Its density is 0.961 g/mL at 25 °C . The refractive index n20/D is 1.4770 (lit.) .
Scientific Research Applications
Synthesis of Chemical Intermediates
1-Methoxy-2-methylpent-1-en-3-one serves as an intermediate in the synthesis of various chemical compounds. For example, it is used in the production of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, a compound with potential applications in organic synthesis (Myles & Bigham, 2003).Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
It is involved in the study of unsymmetrical mono-carbonyl curcuminoids, such as diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These compounds have been characterized using various spectroscopic techniques and quantum chemical insights, demonstrating the chemical's role in advanced material analysis and synthesis (Khalid et al., 2020).Photocycloaddition Studies
The compound is used in photocycloaddition studies, such as the investigation of the intramolecular photocycloaddition of vinyl ether to CF3-substituted 2-methoxy-5-phenylpent-1-enes, helping to understand complex photochemical processes (Haan, Zwart, & Cornelisse, 1997).Raman Spectroscopy Applications
It plays a role in the development of analytical applications of Raman spectroscopy, particularly in distinguishing structural features of chemicals containing an alkenyl group. This is crucial in enhancing the analytical utility of Raman spectroscopy in material analysis (Brown, Bowen, Edwards, & Farwell, 2007).Oligonucleotide Synthesis
The chemical is used in the synthesis of oligoribonucleotides as an intermediate, demonstrating its importance in biochemical research and pharmaceutical applications (Takaku, Imai, & Nakayama, 1987).Bio-inspired Dimerisation in Natural Product Synthesis
It is involved in bio-inspired dimerization processes directed towards the synthesis of meroterpenoid natural products, like the scabellones. This highlights its role in the synthesis of biologically active compounds (Chan et al., 2015).Electron Transfer Studies in Biochemistry
The compound is used in studies related to electron transfer between NADH and various electron acceptors, indicating its importance in biochemical and medical technology research (Hisada & Yagi, 1977).
Safety and Hazards
Properties
IUPAC Name |
1-methoxy-2-methylpent-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFWMXMBCHYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697585 | |
Record name | 1-Methoxy-2-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-35-7 | |
Record name | 1-Methoxy-2-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Methoxy-2-methylpent-1-en-3-one in the synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene?
A1: this compound serves as a crucial intermediate in the synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene []. The provided research article outlines its formation from 1-hydroxy-2-methylpent-1-en-3-one through a reaction with methanol, suggesting a replacement of the hydroxy group with a methoxy group []. This intermediate then undergoes further transformations to yield the final product, (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.